3-Amino-5-nitrophénol

Vue d'ensemble

Description

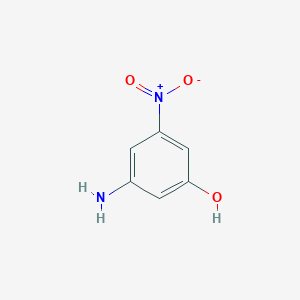

3-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a yellow solid that is used in various chemical applications. This compound is known for its unique structure, which includes both an amino group (-NH2) and a nitro group (-NO2) attached to a phenol ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Applications De Recherche Scientifique

3-Amino-5-nitrophenol has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of aniline followed by the replacement of the amino group via its diazonium derivative . Another method includes the nitration of phenol, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: In industrial settings, the production of 3-Amino-5-nitrophenol often involves the nitration of phenol using a mixture of nitric acid and sulfuric acid, followed by reduction using hydrogen or other reducing agents . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-5-nitrophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, forming compounds like 3,5-diaminophenol.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like hydrogen gas with a catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: 3,5-Diaminophenol.

Substitution: Halogenated phenols.

Mécanisme D'action

The mechanism of action of 3-Amino-5-nitrophenol involves its interaction with various molecular targets and pathways. The amino and nitro groups allow it to participate in redox reactions, which can affect cellular processes. In biological systems, it can act as an inhibitor or activator of enzymes, influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 2-Amino-4-nitrophenol

- 2-Amino-5-nitrophenol

- 4-Amino-3-nitrophenol

- 5-Amino-2-nitrophenol

Comparison: 3-Amino-5-nitrophenol is unique due to the specific positioning of its amino and nitro groups on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 2-Amino-4-nitrophenol has different reactivity patterns due to the different positions of its functional groups . The unique structure of 3-Amino-5-nitrophenol makes it particularly useful in certain chemical syntheses and industrial applications .

Activité Biologique

3-Amino-5-nitrophenol, a compound of interest in various fields including medicinal chemistry and environmental science, has garnered attention due to its biological activity. This article delves into the biological effects, toxicity, and potential applications of 3-amino-5-nitrophenol, drawing on diverse sources to provide a comprehensive overview.

3-Amino-5-nitrophenol is an aromatic amine with the molecular formula C6H6N2O3. Its structure features an amino group (-NH2) and a nitro group (-NO2) attached to a phenolic ring, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 158.12 g/mol |

| Melting Point | 95-98 °C |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that 3-amino-5-nitrophenol exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Toxicity Studies

Toxicological assessments have highlighted the compound's potential risks. In animal studies, it was administered via gavage to F344/N rats and B6C3F1 mice, revealing significant findings related to its safety profile:

- Acute Toxicity : The median lethal dose (LD50) values were reported to be greater than 4000 mg/kg for certain derivatives, indicating low acute toxicity .

- Chronic Effects : Long-term exposure led to inflammatory responses in the intestinal tract and increased incidences of pancreatic acinar cell adenomas in male rats .

Mutagenicity

3-Amino-5-nitrophenol has shown mutagenic properties in various studies. It induced mutations in Salmonella typhimurium strains TA98 and TA100, indicating its potential genotoxic effects . This raises concerns regarding its use in consumer products such as hair dyes and food additives.

Case Study 1: Environmental Impact

A study involving the degradation of 3-amino-5-nitrophenol by a bacterial strain Nocardioides sp. N39 showed promising results for bioremediation efforts. The strain effectively utilized the compound as a sole carbon source, achieving significant degradation rates under controlled conditions .

Case Study 2: Carcinogenic Potential

In a two-year carcinogenicity study, male rats exposed to high doses of 3-amino-5-nitrophenol exhibited reduced survival rates and increased tumor incidences compared to control groups. This underscores the need for caution in handling and using this compound .

Propriétés

IUPAC Name |

3-amino-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFQVODGUQVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442306 | |

| Record name | 3-amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-64-4 | |

| Record name | 3-amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.